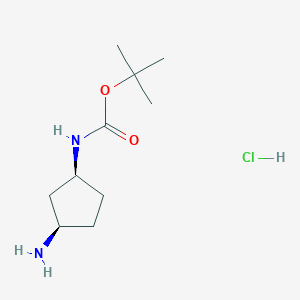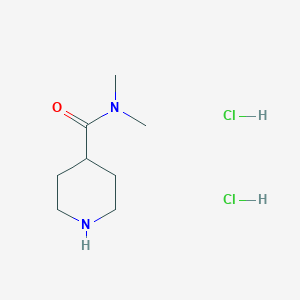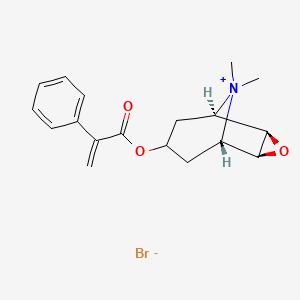
Apomethscopolamine Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apomethscopolamine Bromide, also known as N-Methylaposcopolammonium Bromide, is a derivative of Methscopolamine . It is used along with other medications to treat peptic ulcers by reducing stomach acid secretion . It does not help heal an ulcer but may also be used for purposes not listed in the medication guide .
Molecular Structure Analysis
The molecular formula of Apomethscopolamine Bromide is C18H22NO3.Br . Its molecular weight is 380.28 .Applications De Recherche Scientifique
Analytical Method Development
- UV–Visible Spectrophotometric Analysis: A study by Singh et al. (2021) developed a novel method for the qualitative estimation of methscopolamine bromide, a drug used to treat peptic ulcers. The method involved enhancing absorbance using sodium picrate, showing good linearity, precision, robustness, and specificity. This method can be used for quality control in pharmaceutical industries (Singh, Kumar, Wilson, & Prerna, 2021).
Research on Bromide Compounds
- Titration with Potassium Bromate: Research by Schulek et al. (1960) on bromatometry, involving bromide compounds, provides insights into the analytical uses of bromide ions. This is relevant for understanding the behavior of compounds like methscopolamine bromide in analytical chemistry (Schulek, Burger, & Laszlovszky, 1960).
- Bromide as a Tracer in Water Studies: Lepore and Barak (2009) used bromide in studies of water and chemical transport in soil and rock. This highlights the utility of bromide in environmental research, which could extend to understanding the environmental fate of bromide-containing pharmaceuticals (Lepore & Barak, 2009).
Disinfection By-Products Research
- Formation of Trihalomethanes and Haloacetic Acids: Research on bromide in water treatment, such as the work by Chang, Lin, and Chiang (2001), shows how bromide influences the formation of disinfection by-products. This is relevant for understanding the environmental impact of bromide-containing compounds when released into water systems (Chang, Lin, & Chiang, 2001).
Safety And Hazards
Methscopolamine may cause serious side effects. Users should stop using methscopolamine and call their doctor at once if they experience painful or difficult urination, little or no urination, pounding heartbeats or fluttering in their chest, severe diarrhea, or confusion, nervousness . It is contraindicated in patients who are hypersensitive to methscopolamine bromide or related drugs .
Orientations Futures
Methscopolamine is usually taken 30 minutes before meals and at bedtime . The dosage is based on the patient’s medical condition and response to treatment . As for future directions, it’s important to note that the field of medicinal chemistry is always evolving, and new uses and applications for existing drugs like Apomethscopolamine Bromide may be discovered in the future.
Propriétés
Numéro CAS |
109668-57-7 |
|---|---|
Nom du produit |
Apomethscopolamine Bromide |
Formule moléculaire |
C18H22BrNO3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+; |
Clé InChI |
AQCNGNHMLUELLT-DIOKNTFJSA-M |
SMILES isomérique |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



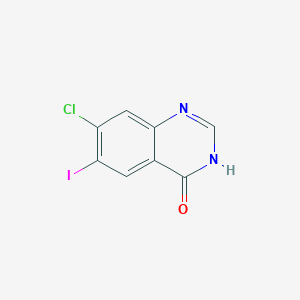
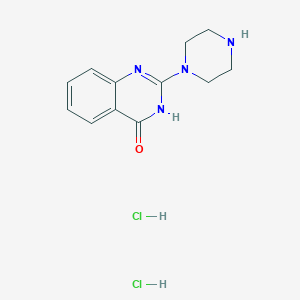

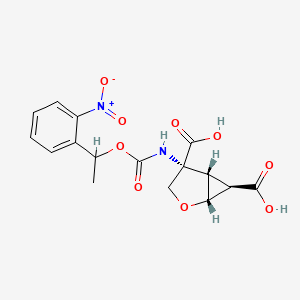
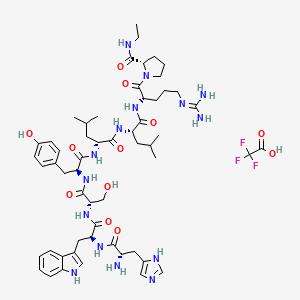
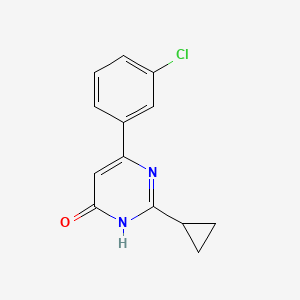
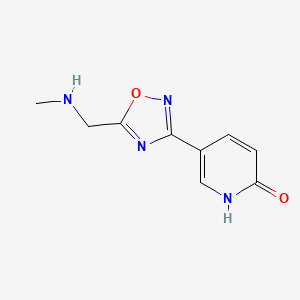

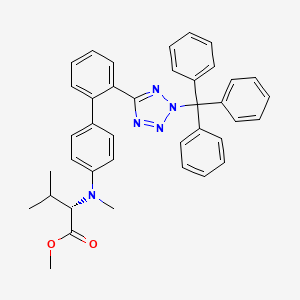
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)
